(3-Chloro-2-methoxyphenyl)boronic acid
CAS No.: 179898-50-1
Cat. No.: VC20949188
Molecular Formula: C7H8BClO3
Molecular Weight: 186.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179898-50-1 |
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Molecular Formula | C7H8BClO3 |
Molecular Weight | 186.4 g/mol |
IUPAC Name | (3-chloro-2-methoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 |
Standard InChI Key | VHQABGUEHFRBRI-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=CC=C1)Cl)OC)(O)O |
Canonical SMILES | B(C1=C(C(=CC=C1)Cl)OC)(O)O |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure and Identification
(3-Chloro-2-methoxyphenyl)boronic acid is characterized by a phenyl ring substituted with a chlorine atom at position 3, a methoxy group at position 2, and a boronic acid group directly attached to the ring. Its molecular formula is C7H8BClO3 and it has a CAS registry number of 179898-50-1. The compound's structure creates a unique electronic environment that influences its reactivity in various chemical transformations.
Physical Properties
Based on its structural characteristics, (3-Chloro-2-methoxyphenyl)boronic acid typically exists as a solid at room temperature. While specific physical data is limited in the search results, boronic acids of similar structure generally exhibit the following properties:
Property | Value |
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Molecular Weight | Approximately 186.4 g/mol |
Physical State | Solid at standard conditions |
Appearance | Typically white to off-white powder |
Storage Conditions | Recommended storage under inert gas (nitrogen or argon) at 2-8°C |
Chemical Characteristics
The compound's chemical behavior is influenced by the presence of three key functional groups:
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The boronic acid group (B(OH)2) - Lewis acidic and capable of forming reversible covalent bonds
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The methoxy substituent (OCH3) - electron-donating group
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The chloro substituent (Cl) - mildly electron-withdrawing group
This combination creates a distinctive electronic profile that affects the compound's reactivity and applications.
Synthetic Methodologies
Laboratory Synthesis Approaches
The synthesis of (3-Chloro-2-methoxyphenyl)boronic acid typically follows established synthetic routes for arylboronic acids. Based on general synthetic principles for similar compounds, the following pathways are likely employed:
Metalation-Borylation Sequence
This common approach involves:
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Formation of an organometallic intermediate via lithiation or magnesiation of 3-chloro-2-methoxybenzene
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Reaction with a trialkyl borate reagent
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Hydrolysis to yield the desired boronic acid
The reaction is typically conducted under an inert atmosphere and requires low temperatures to prevent decomposition.
Metal-Catalyzed Borylation
Alternative approaches may include palladium-catalyzed borylation using bis(pinacolato)diboron or similar borylating agents, followed by hydrolysis to the boronic acid.
Industrial Scale Production
For industrial production, similar synthetic routes are employed but with considerations for scalability, cost-effectiveness, and safety. The process involves stringent control of reaction parameters to ensure high yield and purity, potentially utilizing automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactivity and Reactions
Principal Reaction Types
(3-Chloro-2-methoxyphenyl)boronic acid participates in several important reaction types:
Suzuki-Miyaura Coupling
This is the most significant application, where the compound reacts with aryl halides in the presence of a palladium catalyst and base to form biaryl compounds. The reaction typically follows this general scheme:
(3-Chloro-2-methoxyphenyl)boronic acid + Ar-X → (3-Chloro-2-methoxyphenyl)-Ar + [B] + [X]
Where:
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Ar-X is an aryl halide
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[B] and [X] represent boron and halide-containing byproducts
Oxidation Reactions
The compound can undergo oxidative transformations to yield the corresponding phenol derivative:
(3-Chloro-2-methoxyphenyl)boronic acid + [O] → 3-Chloro-2-methoxyphenol + [B]
Common oxidizing agents include hydrogen peroxide or sodium perborate.
Reaction Mechanisms
The mechanism of Suzuki-Miyaura coupling with (3-Chloro-2-methoxyphenyl)boronic acid follows three key steps:
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Oxidative Addition: The palladium catalyst forms a complex with the aryl halide
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Transmetalation: The boronic acid transfers its aryl group to the palladium complex
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Reductive Elimination: The coupled product is released, regenerating the palladium catalyst
The presence of the methoxy and chloro substituents influences the electronic properties of the compound during these reactions, affecting reaction rates and selectivity.
Biological Activity and Biochemical Properties
Interactions with Biological Systems
Boronic acids, including (3-Chloro-2-methoxyphenyl)boronic acid, can interact with biological systems in several significant ways:
Protein Interactions
The compound can form reversible covalent bonds with proteins, particularly with serine or threonine residues in enzyme active sites. This property is fundamental to their potential applications as enzyme inhibitors.
Molecular Mechanisms
At the molecular level, the compound's activity likely involves:
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Formation of reversible covalent bonds with biological targets
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Modulation of enzyme function through interactions with active site residues
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Potential alteration of protein conformation upon binding
Applications in Scientific Research
Synthetic Organic Chemistry
The primary application of (3-Chloro-2-methoxyphenyl)boronic acid is in organic synthesis:
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Building Block: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules
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Intermediate Synthesis: Employed in the production of pharmaceuticals and fine chemicals
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Fragment Coupling: Valuable for connecting molecular fragments in total synthesis projects
Medicinal Chemistry Applications
In medicinal chemistry, the compound has potential utility in:
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Drug Development: Used in the synthesis of pharmaceutical intermediates
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Enzyme Inhibitor Design: Investigated for developing selective enzyme inhibitors for therapeutic applications
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Structure-Activity Relationship Studies: Employed to explore how structural modifications affect biological activity
Materials Science
Applications extend to materials science through:
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Advanced Materials Synthesis: Used in the development of functional materials
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Polymer Chemistry: Potential incorporation into polymer structures to impart specific properties
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Electronic Materials: Possible applications in semiconductor and electronic material synthesis
Comparison with Related Compounds
Structural Analogs
The properties of (3-Chloro-2-methoxyphenyl)boronic acid can be compared with related compounds to understand structure-activity relationships:
Unique Features
What distinguishes (3-Chloro-2-methoxyphenyl)boronic acid from other boronic acids is its specific substitution pattern, which imparts distinctive reactivity and selectivity in chemical reactions. The presence of both chloro and methoxy groups enhances its utility in synthesizing diverse organic compounds.
Current Research Trends and Future Directions
Emerging Applications
Current research involving compounds like (3-Chloro-2-methoxyphenyl)boronic acid is focused on:
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Expanded Synthetic Methodologies: Development of more efficient and selective coupling reactions
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Medicinal Applications: Investigation of boronic acids as active pharmaceutical ingredients
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Sustainable Chemistry: Incorporation into green chemistry processes
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Novel Materials: Exploration of applications in advanced materials and nanotechnology
Future Research Opportunities
Potential areas for future research include:
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Mechanistic Studies: Deeper investigation of how the specific substitution pattern affects reaction mechanisms
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Biological Activity Profiling: Comprehensive assessment of potential biological activities
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Catalyst Development: Utilization in the development of new catalytic systems
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Alternative Synthetic Routes: Development of more environmentally friendly synthetic pathways
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